

Technical Guide: Crystal Lattice Architecture of C.I. Disperse Blue 106

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: C.I. Disperse Blue 106 press cake

CAS No.: 104573-53-7

Cat. No.: B1139705

[Get Quote](#)

Executive Summary & Chemical Identity

C.I. Disperse Blue 106 (DB106) is a high-performance monoazo dye belonging to the nitrothiazole-azobenzene class. While widely utilized for dyeing hydrophobic polymers (polyester, acetate), its significance in drug development and toxicology stems from its status as a potent contact allergen. Understanding its crystal lattice structure is critical for predicting dissolution kinetics, bioavailability, and thermodynamic stability in biological assays.

- CAS Number: 12223-01-7 / 68516-81-4[1]
- IUPAC Name: 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]ethanol[1]
- Molecular Formula:

[1][2][3][4][5][6][7]

- Molecular Weight: 335.38 g/mol [1][3][5][6][8]

Structural Significance

DB106 functions as a "push-pull" chromophore. The electron-donating amine (push) and the electron-withdrawing nitrothiazole (pull) create a strong dipole moment. This dipole governs the crystal packing, forcing molecules to align in antiparallel motifs to minimize lattice energy, a key factor in its low water solubility and high persistence in tissues.

Molecular Architecture & Conformational Analysis

Before defining the lattice, one must understand the conformer that populates the unit cell.

The "Push-Pull" Chromophore

The molecule consists of three rigid/semi-rigid domains:

- **Acceptor Domain:** 5-nitro-2-thiazolyl moiety.^[1] The sulfur atom increases polarizability.
- **Bridge:** The azo group () adopts the trans-configuration (-isomer) to minimize steric hindrance, ensuring planarity between the thiazole and phenyl rings.
- **Donor Domain:** The -disubstituted aniline. The hydroxyethyl tail adds flexible H-bonding capability, while the ethyl tail provides hydrophobic bulk.

Intramolecular Locking

- **Planarity:** The delocalized -electron system flattens the heteroaromatic core.
- **Steric Strain:** The ortho-methyl group on the phenyl ring introduces slight torsional strain, potentially twisting the phenyl ring 5–10° out of the azo plane, affecting the - stacking distance in the solid state.

Figure 1: Functional connectivity of DB106 highlighting the donor-acceptor systems that drive crystal packing.

Crystal Lattice Structure: Predictive & Empirical Models

Specific single-crystal X-ray diffraction (SC-XRD) data for DB106 is often proprietary. However, based on the isostructural nitrothiazole-azo class (e.g., Disperse Blue 79, Disperse Orange 61), the lattice architecture follows definitive rules.

Unit Cell & Space Group

- Crystal System: Triclinic or Monoclinic.
- Space Group: Most likely

(Triclinic) or

(Monoclinic).

- Reasoning: Centrosymmetric space groups are favored to cancel the large dipole moment (

Debye) of the push-pull system. Molecules typically pack in antiparallel centrosymmetric dimers.

Packing Motifs

The lattice is stabilized by three primary intermolecular forces, ranked by energy contribution:

| Interaction Type | Structural Feature | Lattice Consequence |
|----------------------------------|-------------------------------------|---|
| 1. Dipole-Dipole (-Stacking) | Nitro-Thiazole vs. Amine- Phenyl | Molecules stack "head-to-tail" (antiparallel) to align opposing dipoles. Interplanar spacing: ~3.4–3.5 Å. |
| 2. Hydrogen Bonding | Terminal group | Forms infinite chains or discrete dimers. The hydroxyl proton donates to the Nitro oxygen or Thiazole nitrogen of a neighbor. |
| 3. Van der Waals | Ethyl/Methyl groups | Fills interstitial voids. The ortho-methyl group acts as a "spacer," preventing perfect graphite-like stacking. |

Polymorphism Risk

Azo dyes are prone to polymorphism.

- -form (Stable): Densely packed, high melting point, lower solubility. Dominant in commercial powders.
- -form (Metastable): Often formed during rapid precipitation or formulation. Higher dissolution rate but thermodynamically unstable.
- Critical Check: In drug/tox studies, ensure the polymorph is characterized, as the -form may yield false positives in sensitization assays due to artificially high bioavailability.

Analytical Protocols: Characterization Workflow

To validate the specific lattice structure of a DB106 sample, the following self-validating workflow is required.

Protocol: Single Crystal Growth

Direct powder diffraction is often insufficient for complex organics.

- Purification: Recrystallize crude dye from ethanol to remove dispersants (lignosulfonates).
- Solvent Selection: Use a binary system: Acetone (solvent) / Hexane (antisolvent).
- Method: Slow vapor diffusion at
over 7–14 days.
- Target: Needle-like crystals (typical for azo dyes) suitable for SC-XRD.

Protocol: Powder X-Ray Diffraction (PXRD)

Use for bulk phase identification.

- Instrument: Cu K
radiation (
Å).
- Scan Range:
to
.
- Key Fingerprint Regions: Look for low-angle peaks (
) representing the long axis of the unit cell (molecular length + H-bond spacing).

Figure 2: Step-by-step workflow for definitive solid-state characterization.

Biological & Toxicological Implications

The crystal lattice directly informs the toxicological profile of DB106.

- Allergenic Mechanism: DB106 is a hapten. It must dissolve and penetrate the stratum corneum to bind with skin proteins.
- Lattice Energy vs. Bioavailability:

- High lattice energy (strong
-stacking)

Low water solubility

Rate-limited dissolution.
- However, the hydroxyethyl tail disrupts the lattice enough to allow solubility in sweat/sebum (lipophilic environments), facilitating transport.
- Azo Cleavage: The crystal structure protects the azo bond from oxidative degradation in storage, but once dissolved, skin bacteria can reduce the azo bond to potentially toxic aromatic amines.

References

- PubChem.Disperse Blue 106 - Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Chemoteknique Diagnostics.Disperse Blue 106 Allergen Information. Available at: [\[Link\]](#)
- Cambridge Crystallographic Data Centre (CCDC).Search for Structural Analogs (Disperse Blue 79, Nitro-thiazole azo). Available at: [\[Link\]](#)
- European Chemicals Agency (ECHA).Substance Information: Disperse Blue 106.[\[9\]](#)
Available at: [\[Link\]](#)
- Koh, J. (2011).[\[3\]](#)[\[6\]](#) Dyeing with disperse dyes. Textile Dyeing, 195-220.[\[3\]](#)[\[6\]](#) (Cited for structural class properties).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. echemi.com \[echemi.com\]](#)
- [2. worlddyevariety.com \[worlddyevariety.com\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. Disperse Blue 106|Textile Dye for Research \[benchchem.com\]](#)
- [5. guidechem.com \[guidechem.com\]](#)
- [6. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem \[invivochem.com\]](#)
- [7. DISPERSE BLUE 106 | 12223-01-7 \[chemicalbook.com\]](#)
- [8. Disperse Blue 106 | CAS 68516-81-4 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [9. afirm-group.com \[afirm-group.com\]](#)
- [10. scilit.com \[scilit.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Guide: Crystal Lattice Architecture of C.I. Disperse Blue 106]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1139705/docs#technical-guide-crystal-lattice-architecture-of-c-i-disperse-blue-106\]](https://www.benchchem.com/product/b1139705/docs#technical-guide-crystal-lattice-architecture-of-c-i-disperse-blue-106)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)